molecular formula C22H27NO6S B12126594 N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide

Cat. No.: B12126594
M. Wt: 433.5 g/mol
InChI Key: QSRZEKUXGYTTPI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a tetrahydrothiophene ring, and multiple methoxy and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethoxybenzyl chloride, tetrahydrothiophene, and 2-ethoxybenzoic acid.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative greener solvents, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydrothiophene ring can be oxidized to introduce sulfone groups.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfone group, to yield sulfide or sulfoxide derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or sulfoxide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Medicine

    Pharmacology: Studied for its interactions with biological targets, such as receptors and enzymes, which could lead to new drug candidates.

    Diagnostics: Potential use in diagnostic imaging due to its ability to bind to specific biological markers.

Industry

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-benzamide: Similar structure but lacks the ethoxy group.

    N-(3,4-dimethoxybenzyl)-N-(tetrahydrothiophen-3-yl)-2-ethoxybenzamide: Similar structure but lacks the sulfone group.

Uniqueness

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide is unique due to the presence of both the sulfone and ethoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H27NO6S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-ethoxybenzamide

InChI

InChI=1S/C22H27NO6S/c1-4-29-19-8-6-5-7-18(19)22(24)23(17-11-12-30(25,26)15-17)14-16-9-10-20(27-2)21(13-16)28-3/h5-10,13,17H,4,11-12,14-15H2,1-3H3

InChI Key

QSRZEKUXGYTTPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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